3-phenyl-1-(pyridin-2-yl)propan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-phenyl-1-(pyridin-2-yl)propan-1-amine” is a chemical compound with the molecular formula C14H16N2 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of compounds similar to “3-phenyl-1-(pyridin-2-yl)propan-1-amine” has been reported in the literature. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis

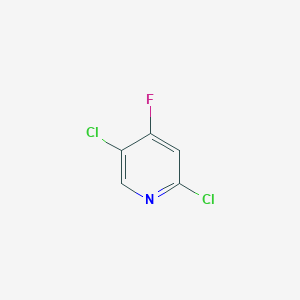

The molecular structure of “3-phenyl-1-(pyridin-2-yl)propan-1-amine” consists of a phenyl group (a benzene ring), a pyridin-2-yl group (a pyridine ring), and a propan-1-amine group (a three-carbon chain with an amine group at one end) .Physical And Chemical Properties Analysis

“3-phenyl-1-(pyridin-2-yl)propan-1-amine” is a liquid at room temperature with a molecular weight of 212.29 .Mechanism of Action

Target of Action

Similar compounds have been found to inhibit intracellular akt activation and its downstream target (pras40) in vitro .

Mode of Action

It is suggested that it may interact with its targets in a manner different from kinase domain atp competitive inhibitors .

Biochemical Pathways

Based on its potential inhibition of akt activation, it may influence pathways related to cell survival, growth, and proliferation .

Result of Action

Based on its potential inhibition of akt activation, it may have effects on cell survival, growth, and proliferation .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-phenyl-1-(pyridin-2-yl)propan-1-amine involves the reaction of pyridine-2-carboxaldehyde with phenylacetonitrile to form 3-phenylpropiophenone, which is then reduced to 3-phenylpropan-1-ol. The resulting alcohol is then reacted with pyridine-2-ylmethylamine to form the final product.", "Starting Materials": [ "Pyridine-2-carboxaldehyde", "Phenylacetonitrile", "Sodium borohydride", "Acetic acid", "3-Phenylpropan-1-ol", "Pyridine-2-ylmethylamine", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Pyridine-2-carboxaldehyde is reacted with phenylacetonitrile in the presence of sodium borohydride and acetic acid to form 3-phenylpropiophenone.", "Step 2: 3-Phenylpropiophenone is reduced to 3-phenylpropan-1-ol using sodium borohydride and ethanol.", "Step 3: 3-Phenylpropan-1-ol is reacted with pyridine-2-ylmethylamine in the presence of hydrochloric acid to form 3-phenyl-1-(pyridin-2-yl)propan-1-amine.", "Step 4: The final product is purified using sodium hydroxide and ethanol." ] } | |

CAS RN |

1093602-21-1 |

Product Name |

3-phenyl-1-(pyridin-2-yl)propan-1-amine |

Molecular Formula |

C14H16N2 |

Molecular Weight |

212.3 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.